N-butyl-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is an organic compound belonging to the class of benzoylpiperidines. This compound contains a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride and a suitable base.
Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions involving the corresponding amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzoyl)-4-benzylpiperidine
- N-tert-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-butyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O2/c1-3-4-11-19-17(21)15-9-12-20(13-10-15)18(22)16-7-5-14(2)6-8-16/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,21) |
InChI Key |
VXRXPCPEVNXNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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